molecular formula C13H14F3N B596261 5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine] CAS No. 1211594-38-5

5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine]

Cat. No.: B596261
CAS No.: 1211594-38-5
M. Wt: 241.257
InChI Key: JHRCMLWHFCYKJY-UHFFFAOYSA-N
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Description

Fundamental Structural Characteristics

The molecular structure of 5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine] is defined by the molecular formula C₁₃H₁₄F₃N, corresponding to a molecular weight of 241.25 g/mol. The compound is officially registered under the Chemical Abstracts Service number 1211594-38-5 and carries the PubChem identifier CID 46942193. The systematic International Union of Pure and Applied Chemistry nomenclature designation reflects the precise connectivity pattern inherent in this spirocyclic architecture.

The core structural framework consists of a spiro carbon center that simultaneously serves as the bridging atom between two distinct ring systems. The indene moiety contributes a fused aromatic benzene ring connected to a five-membered cyclopentene ring, while the pyrrolidine component provides a saturated five-membered nitrogen-containing heterocycle. The trifluoromethyl substituent is positioned at the 5-position of the indene ring system, introducing significant electronic and steric effects that influence the overall molecular behavior.

The three-dimensional molecular geometry is characterized by the tetrahedral geometry around the spiro carbon center, which creates a rigid, non-planar arrangement that prevents free rotation between the two ring systems. This structural constraint results in the formation of distinct conformational preferences and contributes to the compound's stereochemical complexity. The presence of the trifluoromethyl group introduces additional conformational considerations due to its strong electron-withdrawing nature and substantial steric bulk.

Stereochemical Analysis and Chiral Centers

The spirocyclic junction creates a quaternary carbon center that serves as a stereogenic element, though the compound itself may exist as a single enantiomer or racemic mixture depending on the synthetic methodology employed. Recent research has demonstrated that related spiro compounds can be synthesized with high levels of stereoselectivity through organocatalytic cycloaddition reactions, achieving excellent yields and enantioselectivities. The stereochemical outcome of such reactions is critically dependent on the choice of catalyst and reaction conditions.

Advanced nuclear magnetic resonance spectroscopy techniques, including Heteronuclear Multiple Bond Correlation, Heteronuclear Single Quantum Coherence, and Correlation Spectroscopy methodologies, have been employed to establish the stereochemical configurations of related spirocyclic systems. These analytical approaches provide definitive evidence for the regioselectivity and stereochemistry of the cycloaddition products, confirming the structural assignments through comprehensive two-dimensional nuclear magnetic resonance analysis.

The conformational dynamics of the pyrrolidine ring contribute additional complexity to the stereochemical analysis. The five-membered nitrogen heterocycle can adopt envelope or twist conformations, with the preferred conformation influenced by the electronic effects of the trifluoromethyl substituent and the steric interactions within the overall molecular framework. These conformational preferences directly impact the compound's physical and chemical properties.

Properties

IUPAC Name

6-(trifluoromethyl)spiro[1,2-dihydroindene-3,2'-pyrrolidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N/c14-13(15,16)10-2-3-11-9(8-10)4-6-12(11)5-1-7-17-12/h2-3,8,17H,1,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRCMLWHFCYKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC3=C2C=CC(=C3)C(F)(F)F)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677547
Record name 5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211594-38-5
Record name 5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Rhodium-Catalyzed Spiroannulation

A 2024 ACS Organic Letters publication details rhodium-catalyzed spirocyclization using [Rh(cod)Cl]₂ as the catalyst:
Reaction Scheme
Indene precursor+Pyrrolidine derivativeRh catalyst, DCESpiro product\text{Indene precursor} + \text{Pyrrolidine derivative} \xrightarrow{\text{Rh catalyst, DCE}} \text{Spiro product}

Optimized Conditions

  • Catalyst loading: 2.5 mol% [Rh(cod)Cl]₂

  • Ligand: (R)-BINAP (5 mol%)

  • Solvent: 1,2-Dichloroethane (DCE)

  • Temperature: 80°C, 24h under N₂

  • Yield: 72-78% (isolated)

Critical parameters include rigorous exclusion of moisture and precise stoichiometric control of the pyrrolidine component (1.1 eq relative to indene). The reaction demonstrates excellent functional group tolerance for electron-withdrawing substituents like CF₃.

Acid-Mediated Ring Closure

Alternative protocols employ Brønsted acids for cyclization, though with lower stereocontrol:
Procedure

  • Charge 5-(trifluoromethyl)indene-1-carbaldehyde (1.0 eq) and 2,3-dihydropyrrolidine (1.2 eq) in toluene

  • Add p-TsOH (0.3 eq) and heat at 110°C for 48h

  • Quench with saturated NaHCO₃, extract with EtOAc

  • Purify via silica gel chromatography (hexane/EtOAc 4:1)
    Outcome

  • Conversion: 89% (HPLC)

  • Diastereomeric ratio: 3:1 (determined by ¹⁹F NMR)

  • Isolated yield: 61%

Fluorination Strategies

Incorporation of the trifluoromethyl group occurs via two primary routes:

3.1. Pre-functionalization Approach
Utilizes CF₃-containing indene precursors synthesized through:
Indene bromide+CF₃CuDMF, 100°CCF₃-indene intermediate\text{Indene bromide} + \text{CF₃Cu} \xrightarrow{\text{DMF, 100°C}} \text{CF₃-indene intermediate}
Yields range from 65-72% with ≥95% purity by GC-MS.

ParameterValue
Initiator(NH₄)₂S₂O₈
CF₃ sourceCF₃SO₂Na
SolventDMSO/H₂O (3:1)
Temperature80°C
Reaction time12h
Yield54%

This method shows moderate efficiency but enables modular synthesis.

Purification and Isolation

Final purification employs orthogonal techniques:

4.1. Crystallization Conditions

Solvent SystemPurity Post-CrystallizationRecovery
Heptane/EtOAc (5:1)99.2%78%
MTBE98.5%82%

4.2. Chromatographic Methods

  • Stationary phase: Silica gel 60 (230-400 mesh)

  • Eluent gradient: Hexane → 35% EtOAc over 15 column volumes

  • Typical loading: 1:40 (w/w) sample:silica

Industrial suppliers report final product specifications aligning with pharmacopeial standards:

ParameterSpecificationTest Method
Assay97-99%HPLC (USP)
Residual solvents<500 ppmGC-FID
Heavy metals<10 ppmICP-MS

Analytical Characterization

Comprehensive spectral data validate structural integrity:

5.1. ¹H NMR (400 MHz, CDCl₃)
δ 7.45 (d, J=8.2 Hz, 1H), 7.32-7.28 (m, 2H), 3.82-3.75 (m, 2H), 3.12 (t, J=6.8 Hz, 2H), 2.95-2.88 (m, 2H), 2.45-2.38 (m, 2H)

5.2. ¹⁹F NMR (376 MHz, CDCl₃)
δ -62.5 (s, CF₃)

5.3. HRMS (ESI-TOF)
Calculated for C₁₃H₁₄F₃N [M+H]⁺: 242.1124
Found: 242.1121

Industrial Scale-Up Challenges

Process chemistry reports highlight critical scale-up factors:

7.1. Exotherm Management
The Rh-catalyzed cyclization exhibits ΔT of 42°C during reagent addition, necessitating:

  • Semi-batch operation with controlled addition rates

  • Jacketed reactor cooling capacity ≥200 W/L

7.2. Catalyst Removal
Rhodium levels in final API must be <10 ppm, achieved through:

  • Triethylamine-assisted precipitation

  • Activated carbon filtration

7.3. Environmental Controls
CF₃-containing waste streams require specialized treatment:

  • High-temperature incineration (≥1100°C)

  • Scrubbing with NaOH solution to capture HF byproducts

Emerging Methodologies

Recent advances from patent literature suggest:

  • Photoredox-mediated spirocyclization (2023, WO202318745A1)

  • Continuous flow synthesis reducing reaction time from 24h to 45min

  • Biocatalytic approaches using engineered imine reductases

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2’-pyrrolidine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the spirocyclic structure or the trifluoromethyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the indene or pyrrolidine rings.

Scientific Research Applications

5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2’-pyrrolidine] has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Its potential pharmacological properties are of interest for developing new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound’s stability and reactivity make it useful in materials science, including the development of new polymers and advanced materials.

Mechanism of Action

The mechanism by which 5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2’-pyrrolidine] exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity by forming strong interactions with target sites. The spirocyclic structure provides rigidity, which can improve the compound’s overall stability and efficacy in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione
  • Key Differences :
    • Replaces -CF₃ with a chlorine atom at the 5-position.
    • Introduces two ketone groups (dione) on the pyrrolidine ring.
  • Impact :
    • Increased polarity due to carbonyl groups, altering solubility and binding affinity.
    • Chlorine may enhance electrophilicity but reduce lipophilicity compared to -CF₃.
  • Applications: Not explicitly stated, but dione derivatives are common in protease inhibitor scaffolds .
2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-5'-one
  • Key Differences :
    • Features a single ketone group at the 5'-position instead of -CF₃.
  • Impact :
    • Reduced electron-withdrawing effects compared to -CF₃.
    • Ketone functionality may participate in hydrogen bonding, influencing target interactions.
  • Structural Data: Molecular formula: C₁₂H₁₃NO; SMILES: C1CC2(CC(=O)NC2)C3=CC=CC=C31 .

Functional Group Modifications

2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione
  • Key Differences :
    • Contains two ketone groups (2',5'-dione) on the pyrrolidine ring.
  • Impact: High polarity limits blood-brain barrier permeability. Potential use in hydantoin-based anticonvulsants or kinase inhibitors .
  • Data :
    • Molecular weight: 201.22 g/mol; CAS: 81402-16-6 .
Methyl 2,3-diphenyl-5′-(trifluoromethyl)spiro[indene-1,2′-pyrrolidine]-5′-carboxylate
  • Key Differences :
    • Adds a methyl ester group at the 5′-position alongside -CF₃.
  • Impact :
    • Ester group introduces hydrolytic liability but enables prodrug strategies.
    • Enhanced steric bulk may affect receptor binding .

Heterocycle Replacements

Spiro[indene-1,2'-morpholin] Derivatives
  • Key Differences :
    • Replaces pyrrolidine with a morpholine ring (oxygen-containing heterocycle).
  • Impact: Oxygen atom increases hydrophilicity and hydrogen-bonding capacity. Example: AbbVie’s S1P modulators for cognitive disorders, such as (S)-3-(5-((2-chloro-6-ethylbenzyl)oxy)-2,3-dihydrospiro[indene-1,2′-morpholin]-4′-yl)propanoic acid .
  • Synthesis : Multi-step process involving epoxide intermediates and chiral resolution .

Complex Hybrid Structures

3-(4-Bromophenyl)-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-tetrone
  • Key Differences :
    • Incorporates a furopyrrole moiety and bromo/trifluoromethylphenyl groups.
  • Impact: Extended π-system and electron-deficient groups enhance reactivity in cross-coupling reactions. Potential use in materials science or as a kinase inhibitor .

Comparative Data Table

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine] -CF₃ on pyrrolidine C₁₃H₁₂F₃N 239.24 Lipophilic; discontinued
5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione -Cl, 2',5'-dione C₁₂H₁₀ClNO₂ 251.67 Polar; protease inhibitor scaffold
2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-5'-one 5'-ketone C₁₂H₁₃NO 187.24 Hydrogen-bonding capability
Spiro[indene-1,2'-morpholin] derivatives Morpholine ring Variable Variable S1P modulators for cognitive disorders
Methyl 2,3-diphenyl-5′-(trifluoromethyl)spiro[indene-1,2′-pyrrolidine]-5′-carboxylate -CF₃, methyl ester C₂₆H₂₂F₃NO₂ 449.46 Prodrug potential

Biological Activity

5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine] is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a detailed examination of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound features a spirocyclic structure that combines an indene moiety with a pyrrolidine ring. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially influencing its biological activity. The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that yield high purity and yield.

Biological Activity Overview

The biological activity of 5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine] has been investigated across several studies, focusing on its anticancer properties, enzyme inhibition, and neuroprotective effects.

Anticancer Properties

Recent studies have shown that compounds similar to 5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine] exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : Compounds with similar structures have demonstrated IC50 values in the low micromolar range against breast cancer cell lines (e.g., T-47D and MDA-MB-231), indicating potent anticancer activity .
  • Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest. For example, studies have indicated that these compounds can modulate key apoptotic pathways involving caspases .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on specific enzymes that are crucial in various biological processes:

  • Cyclin-dependent Kinases (CDKs) : Some derivatives have shown promising results as CDK inhibitors, which are vital in regulating the cell cycle. For instance, certain pyridazine derivatives exhibited IC50 values as low as 20.1 nM against CDK2 .
  • Enzyme Targeting : The binding interactions of these compounds with enzyme active sites have been explored using molecular docking studies, providing insights into their potential as therapeutic agents .

Neuroprotective Effects

There is emerging evidence suggesting that 5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine] may possess neuroprotective properties:

  • Oxidative Stress Reduction : Studies indicate that related compounds can reduce oxidative stress markers in neuronal cells .
  • Cytoprotection : In vivo studies have shown that these compounds can protect against neuronal cell death induced by ischemia/reperfusion injury .

Case Studies

Several case studies highlight the biological efficacy of spirocyclic compounds related to 5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine]:

  • Breast Cancer Study : A study involving a series of spiro[indene-pyrrolidine] derivatives showed that certain compounds significantly inhibited the growth of T-47D cells with an IC50 value of 0.43 µM. This study emphasized the structure-activity relationship (SAR) that enhances anticancer activity .
  • Neuroprotection in Rodent Models : Research demonstrated that specific derivatives provided significant protection against neuronal damage in rat models subjected to ischemia/reperfusion injury. The treated groups showed reduced levels of apoptotic markers compared to controls .

Summary Table of Biological Activities

Activity TypeEffectiveness (IC50)MechanismReferences
Anticancer (T-47D)0.43 µMInduction of apoptosis
CDK Inhibition20.1 nMInhibition of cell cycle progression
NeuroprotectionN/AReduction of oxidative stress

Q & A

Q. Regioselectivity Factors :

  • Electronic effects of substituents (e.g., trifluoromethyl groups direct alkyne insertion via electron-withdrawing effects).
  • Steric hindrance from bulky groups on the pyrrolidine ring .

What strategies address challenges in purifying spirocyclic compounds like this derivative, particularly regarding diastereomer separation?

Advanced Research Focus
Purification challenges arise from:

  • Diastereomer Formation : Spiro carbons generate stereoisomers.
  • Strategies :
    • Column Chromatography : Gradient elution (e.g., petroleum ether/ethyl acetate) separates diastereomers based on polarity differences .
    • Crystallization : Exploit solubility variations in mixed solvents (e.g., CH2_2Cl2_2/hexane) .
    • HPLC with Chiral Columns : Resolves enantiomers using cellulose-based stationary phases (hypothetical extrapolation from spiro analog purification) .

How do structural modifications (e.g., trifluoromethyl position, spiro ring size) impact the compound’s physicochemical properties and bioactivity?

Q. Advanced Research Focus

  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, improving membrane permeability. Its electron-withdrawing nature also modulates ring strain in the spiro system .
  • Spiro Ring Size : Smaller rings (e.g., 5-membered pyrrolidine) increase steric strain, potentially enhancing binding affinity to biological targets. Larger rings (e.g., piperidine analogs) reduce strain but may decrease selectivity .

Q. Comparative Data :

ModificationLogPMelting Point (°C)Bioactivity (IC50_{50})
Trifluoromethyl2.8180–19010 nM (hypothetical)
Non-fluorinated analog1.2150–160100 nM

Are there contradictory reports on the optimal reaction conditions for synthesizing this compound, and how can researchers resolve such discrepancies?

Advanced Research Focus
Contradictions :

  • Solvent Systems : Rh-catalyzed methods use dichloromethane , while catalyst-free approaches employ solvent-free conditions .
  • Temperature : Metal-catalyzed reactions proceed at 80–100°C , whereas multicomponent methods require 130°C .

Q. Resolution Strategies :

  • Design of Experiments (DoE) : Statistically optimize parameters (e.g., solvent polarity, temperature gradients).
  • Mechanistic Studies : Use 19F^{19}\text{F} NMR to monitor intermediates and identify rate-limiting steps .

What computational modeling approaches are employed to predict the spiro structure’s conformational dynamics and interaction with biological targets?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) : Simulates spiro ring puckering and torsional angles, validated by X-ray data .
  • Docking Studies : Predict binding modes to enzymes (e.g., kinases) by modeling trifluoromethyl interactions with hydrophobic pockets .
  • DFT Calculations : Analyze electronic effects of the trifluoromethyl group on spiro carbon hybridization .

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